

Spectroscopic Analysis of 4-Isopropoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Isopropoxyaniline

Cat. No.: B1293747

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Introduction

4-Isopropoxyaniline is an aromatic organic compound with the chemical formula $C_9H_{13}NO$.^[1] As an aryloxyaniline derivative, it serves as a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other functional materials.^{[1][2]} A thorough understanding of its molecular structure is paramount for its application in research and development. This guide provides a detailed overview of the spectroscopic data for **4-isopropoxyaniline**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **4-isopropoxyaniline**, both 1H (proton) and ^{13}C NMR spectra are crucial for structural confirmation.

1H NMR Data

The 1H NMR spectrum of **4-isopropoxyaniline** exhibits characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, the methyl protons, and the amine protons. The aromatic protons typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring.

Table 1: 1H NMR Spectroscopic Data for **4-Isopropoxyaniline**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.75	Doublet	2H	Ar-H (ortho to -O)
~6.65	Doublet	2H	Ar-H (ortho to -NH ₂)
~4.40	Septet	1H	-OCH(CH ₃) ₂
~3.50	Broad Singlet	2H	-NH ₂
~1.25	Doublet	6H	-OCH(CH ₃) ₂

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency. Data sourced from publicly available spectral databases.[\[3\]](#)[\[4\]](#)[\[5\]](#)

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **4-Isopropoxyaniline**

Chemical Shift (δ , ppm)	Assignment
~150.0	Ar-C (C-O)
~140.0	Ar-C (C-N)
~117.0	Ar-CH (ortho to -N)
~116.0	Ar-CH (ortho to -O)
~70.0	-OCH(CH ₃) ₂
~22.5	-OCH(CH ₃) ₂

Note: Chemical shifts are approximate. Data sourced from publicly available spectral databases.[\[4\]](#)[\[5\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **4-isopropoxyaniline** shows characteristic absorption bands for the N-H bonds of the amine, C-H bonds (aromatic and aliphatic), the C-O ether linkage, and C=C bonds of the aromatic ring.

Table 3: IR Spectroscopic Data for **4-Isopropoxyaniline**

Frequency (cm ⁻¹)	Intensity	Functional Group Assignment
3450 - 3300	Strong, Doublet	N-H Stretch (primary amine)
3100 - 3000	Medium	Aromatic C-H Stretch
2980 - 2850	Medium	Aliphatic C-H Stretch
1620 - 1580	Medium-Strong	N-H Bend (scissoring)
1510	Strong	Aromatic C=C Stretch
1250 - 1200	Strong	Aryl-O Stretch (ether)
820	Strong	C-H Bend (para-disubstituted ring)

Note: Frequencies are approximate. Data sourced from publicly available spectral databases. [\[4\]](#)[\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[\[7\]](#)[\[8\]](#) It provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **4-isopropoxyaniline** would show a molecular ion peak $[M]^+$ corresponding to its molecular weight (151.21 g/mol).[\[4\]](#)

Table 4: Mass Spectrometry Data for **4-Isopropoxyaniline**

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Possible Fragment
151	High	$[M]^+$ (Molecular Ion)
109	High	$[M - C_3H_6]^+$
80	Medium	$[C_6H_6N]^+$

Note: Fragmentation patterns are predicted based on typical behavior. The most intense peak (base peak) can vary. Data sourced from publicly available spectral databases.[\[2\]](#)[\[4\]](#)[\[9\]](#)

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a solid organic compound like **4-isopropoxyaniline**.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh approximately 5-20 mg of the **4-isopropoxyaniline** sample for 1H NMR (20-50 mg for ^{13}C NMR).[\[10\]](#)
- Dissolution: Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, $CDCl_3$) in a clean vial.[\[10\]](#) Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[\[10\]](#)
- Transfer: Using a pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube to a height of 4-5 cm.[\[10\]](#)
- Cleaning and Insertion: Wipe the outside of the NMR tube with a lint-free tissue. Place the tube into a spinner turbine, adjusting its position with a depth gauge.
- Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will then lock onto the solvent's deuterium signal, shim the magnetic field to improve homogeneity, and acquire the spectrum.

IR Spectroscopy (FTIR-ATR) Protocol

Attenuated Total Reflection (ATR) is a common technique for solid samples.[\[11\]](#)

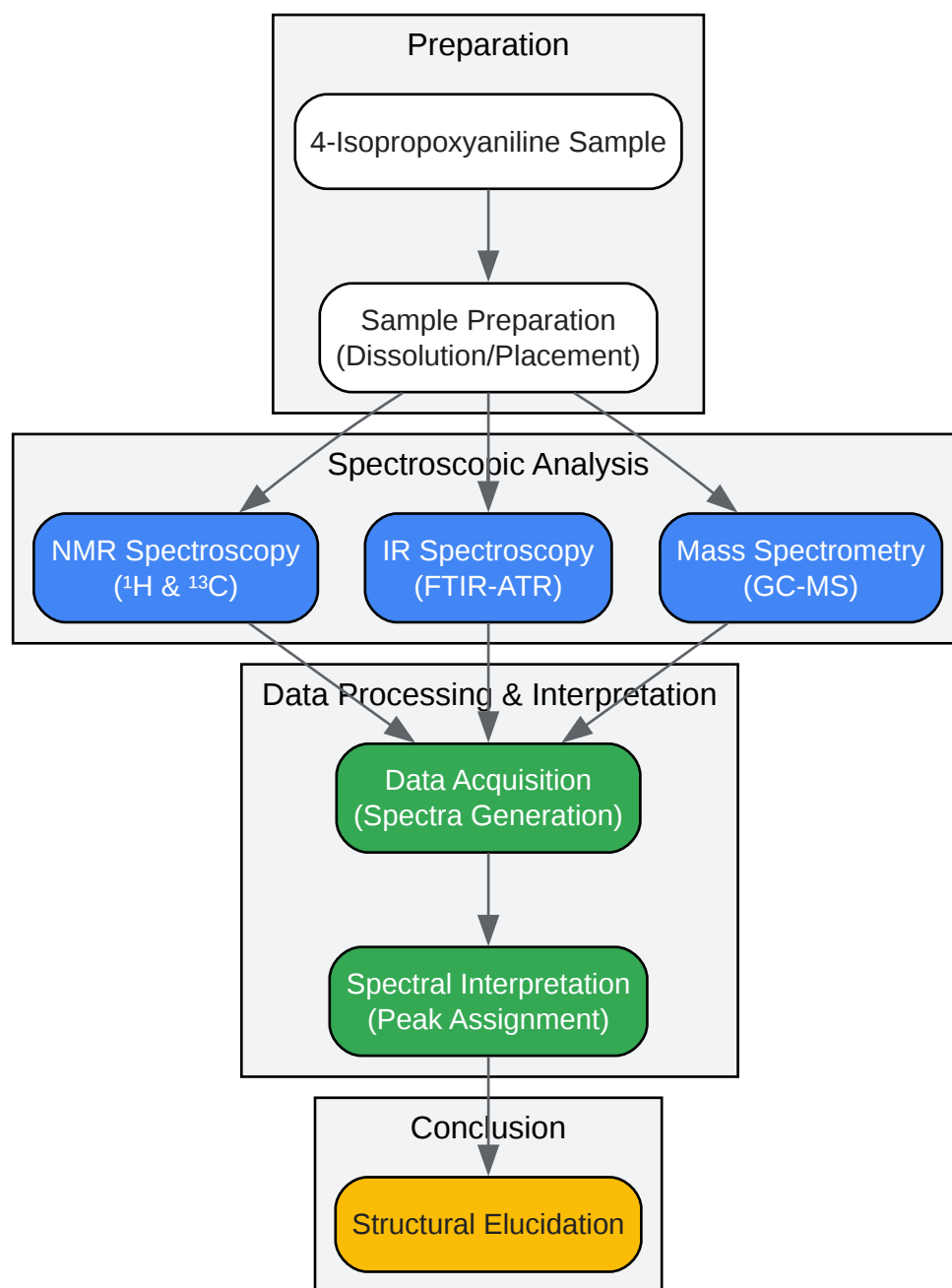
- **Background Scan:** With the ATR crystal clean, perform a background scan to capture the spectrum of the ambient environment (e.g., air), which will be subtracted from the sample spectrum.[\[11\]](#)
- **Sample Application:** Place a small amount of the solid **4-isopropoxyaniline** sample directly onto the ATR crystal surface.
- **Apply Pressure:** Lower the pressure arm to ensure firm contact between the sample and the crystal.[\[11\]](#)
- **Data Acquisition:** Initiate the sample scan. The instrument directs an IR beam through the crystal, where it interacts with the sample at the surface.[\[11\]](#) The resulting spectrum of absorbance or transmittance versus wavenumber is recorded.
- **Cleaning:** After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (GC-MS with EI) Protocol

- **Sample Preparation:** Prepare a dilute solution of **4-isopropoxyaniline** in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.[\[12\]](#)
- **Ionization:** In the electron impact (EI) source, the sample molecules are bombarded with high-energy electrons. This knocks an electron off the molecule to form a positively charged molecular ion ($[M]^+$).[\[13\]](#)[\[14\]](#)
- **Fragmentation:** Excess energy from the electron impact causes the molecular ion to break apart into smaller, charged fragments.[\[13\]](#)[\[14\]](#)
- **Mass Analysis:** The ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[\[14\]](#)
- **Detection:** A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[\[14\]](#)

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4-isopropoxyaniline**.



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Workflow for the spectroscopic analysis of **4-isopropoxyaniline**.

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